molecular formula C10H8BrFO3 B13933547 Methyl 2-acetyl-4-bromo-6-fluorobenzoate

Methyl 2-acetyl-4-bromo-6-fluorobenzoate

Cat. No.: B13933547
M. Wt: 275.07 g/mol
InChI Key: LTWBPKIAZUIPGO-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-4-bromo-6-fluorobenzoate is an organic compound with the molecular formula C10H8BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and acetyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-4-bromo-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzoic acid derivative, followed by esterification and acetylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-4-bromo-6-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The acetyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

    Oxidation: Potassium permanganate or chromium trioxide for oxidizing the acetyl group.

    Reduction: Lithium aluminum hydride for reducing the acetyl group to an alcohol.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Methyl 2-acetyl-4-bromo-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-4-bromo-6-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the acetyl group can undergo nucleophilic attack. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-fluorobenzoate
  • Methyl 2-bromo-4-fluorobenzoate
  • Methyl 4-fluorobenzoate

Uniqueness

Methyl 2-acetyl-4-bromo-6-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms along with an acetyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8BrFO3

Molecular Weight

275.07 g/mol

IUPAC Name

methyl 2-acetyl-4-bromo-6-fluorobenzoate

InChI

InChI=1S/C10H8BrFO3/c1-5(13)7-3-6(11)4-8(12)9(7)10(14)15-2/h3-4H,1-2H3

InChI Key

LTWBPKIAZUIPGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)F)C(=O)OC

Origin of Product

United States

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